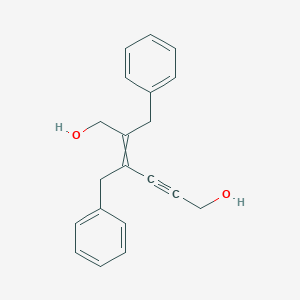

2,3-Dibenzylhex-2-en-4-yne-1,6-diol

Description

Significance of Enyne-Diols as Architecturally Complex Building Blocks

Enyne-diols, molecules containing both a carbon-carbon double bond (ene) and a triple bond (yne) along with two hydroxyl (diol) groups, are recognized as architecturally complex and highly valuable building blocks in organic synthesis. Their significance stems from the dense arrangement of functional groups, which can be chemoselectively manipulated to construct intricate molecular frameworks. The presence of both sp2 and sp hybridized carbon centers, along with the nucleophilic and coordinating properties of the hydroxyl groups, provides a rich platform for a wide array of chemical transformations.

These motifs are particularly prized in the synthesis of biologically active natural products, many of which possess complex cyclic and polycyclic structures. researchgate.netbeilstein-journals.org The enyne portion of the molecule can participate in a variety of powerful cyclization reactions, such as enyne metathesis and transition metal-catalyzed cycloisomerizations, to form carbocycles and heterocycles with high efficiency and stereocontrol. researchgate.net The diol functionality not only enhances water solubility and provides sites for hydrogen bonding but also can be used to direct the stereochemical outcome of reactions or be converted into other functional groups.

Strategic Importance of Alkene-Alkyne-Diol Motifs in Advanced Synthesis

The strategic importance of the alkene-alkyne-diol motif lies in its capacity to serve as a linchpin in convergent synthetic strategies. This structural unit allows for the rapid assembly of molecular complexity from simpler starting materials. The alkene and alkyne components can be functionalized independently or in a concerted fashion, leading to a diverse range of products from a single precursor. For instance, the alkene can undergo reactions like dihydroxylation, epoxidation, or hydrogenation, while the alkyne can be subjected to hydration, hydroalkynylation, or cycloaddition reactions. google.comacs.org

Furthermore, the interplay between the alkene, alkyne, and diol functionalities can lead to unique and powerful transformations. For example, the hydroxyl groups can act as internal nucleophiles, participating in cyclization reactions with the unsaturated carbon-carbon bonds to form cyclic ethers, furans, or other heterocyclic systems. youtube.com Gold-catalyzed alkyne-diol cycloisomerization is a notable example of a powerful method for constructing oxygenated spiroketals from such motifs. beilstein-journals.org The specific arrangement of these functional groups in a molecule like 2,3-Dibenzylhex-2-en-4-yne-1,6-diol, therefore, presents a wealth of strategic possibilities for the synthesis of complex molecular targets.

Historical Context and Evolution of Synthetic Approaches to Substituted Enyne-Diols

The synthesis of substituted enyne-diols has evolved significantly over the past few decades, driven by the development of new and more efficient catalytic methods. Early approaches often relied on multi-step sequences with limited control over stereochemistry. However, the advent of transition metal catalysis has revolutionized the field, enabling the construction of these complex motifs with high levels of regio- and stereoselectivity. nih.govrsc.org

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been instrumental in the formation of the enyne backbone. nih.gov These reactions allow for the coupling of vinyl halides with terminal alkynes, providing a direct route to conjugated enynes. More recently, methods for the direct, catalytic coupling of two different alkynes have been developed, offering a more atom-economical approach. nih.gov The introduction of the diol functionality can be achieved through various methods, including the dihydroxylation of a corresponding diene or the addition of organometallic reagents to dicarbonyl compounds. organic-chemistry.org

A particularly relevant historical method for the synthesis of related structures is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds to form furans, pyrroles, or thiophenes. organic-chemistry.orgalfa-chemistry.comwikipedia.org This classical reaction highlights the synthetic potential of precursors that can be readily converted into 1,4-dicarbonyl compounds, a transformation that is accessible from enyne-diols. The evolution of these synthetic methods has paved the way for the preparation of a wide variety of substituted enyne-diols, including those with complex substitution patterns like this compound.

Scope and Objectives of Research on this compound Chemistry

While specific research on this compound is not extensively documented in the current literature, the unique structural features of this molecule suggest a fertile ground for future investigation. The primary objectives of research in this area would likely focus on several key aspects:

Development of Stereoselective Synthetic Routes: A major challenge and objective would be the development of a concise and stereoselective synthesis of this compound. This would likely involve the use of modern catalytic methods to control the geometry of the double bond and the stereochemistry of the hydroxyl groups.

Exploration of Cyclization Reactions: The enyne-diol core is a prime candidate for a variety of cyclization reactions. Research would likely explore the use of transition metal catalysts (e.g., gold, platinum, ruthenium) to induce cycloisomerization reactions, potentially leading to the formation of novel and complex heterocyclic scaffolds. The presence of the two benzyl (B1604629) groups could influence the regioselectivity and stereoselectivity of these transformations. For instance, the ruthenium-catalyzed hydrohydroxyalkylation of diols and alkynes can lead to the formation of β,γ-unsaturated α-hydroxyketones, which can then be cyclized to form tetrasubstituted furans. nih.gov

Investigation of the Role of Benzyl Groups: The two benzyl groups are not merely passive substituents. They significantly increase the steric bulk around the enyne-diol core, which could be exploited to control the facial selectivity of reactions. Furthermore, benzyl groups are common motifs in medicinally active compounds and can also serve as protecting groups for the hydroxyl functions, which can be removed under specific conditions. organic-chemistry.org Research could explore the influence of these groups on the reactivity of the molecule and their potential role in biological activity.

Synthesis of Novel Functional Molecules: A key objective would be to utilize this compound as a versatile building block for the synthesis of more complex and potentially bioactive molecules. Its ability to undergo a variety of transformations makes it an attractive starting point for the construction of diverse molecular architectures.

In essence, research on this compound would aim to unlock the synthetic potential of this unique molecule, leveraging its rich functionality to create novel compounds with interesting structural and potentially functional properties.

Structure

3D Structure

Properties

CAS No. |

760202-56-0 |

|---|---|

Molecular Formula |

C20H20O2 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

2,3-dibenzylhex-2-en-4-yne-1,6-diol |

InChI |

InChI=1S/C20H20O2/c21-13-7-12-19(14-17-8-3-1-4-9-17)20(16-22)15-18-10-5-2-6-11-18/h1-6,8-11,21-22H,13-16H2 |

InChI Key |

HAOFMIBRLXNCDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=C(CC2=CC=CC=C2)C#CCO)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Dibenzylhex 2 En 4 Yne 1,6 Diol and Analogs

Convergent and Linear Synthesis Design Principles for Complex Diol Structures

The architectural complexity of 2,3-Dibenzylhex-2-en-4-yne-1,6-diol lends itself to strategic disassembly through retrosynthetic analysis, where either a linear or a convergent approach can be envisioned.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step construction of the molecule in a sequential manner. fiveable.me | Simpler for less complex structures. fiveable.me | Lower overall yield for multi-step syntheses. differencebetween.comwikipedia.org |

| Convergent Synthesis | Independent synthesis of fragments followed by their combination. wikipedia.org | Higher overall yield, more efficient for complex molecules. differencebetween.comfiveable.mechemistnotes.com | Requires more complex planning and fragment coupling strategies. |

Stereoselective Formation of the 1,6-Diol System in Enyne Architectures

Achieving the desired stereochemistry of the 1,6-diol is a critical challenge in the synthesis of these molecules. Several powerful methods can be employed to control the formation of chiral centers.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. thieme-connect.comwikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is highly reliable and can provide high levels of stereoselectivity. thieme-connect.comnumberanalytics.com For the synthesis of enyne-diols, a chiral auxiliary could be attached to a precursor molecule to influence the diastereoselective addition of hydroxyl groups or their precursors. Common chiral auxiliaries include oxazolidinones and camphor-derived sultams. wikipedia.org

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach to stereoselective synthesis. acs.org For the construction of the 1,6-diol system, several catalytic asymmetric reactions could be envisioned, such as asymmetric dihydroxylation or asymmetric ring-opening of a cyclic precursor. nih.gov For instance, the catalytic asymmetric synthesis of 1,3-enyne scaffolds has been developed, which could serve as a foundational strategy. rsc.org

When constructing the carbon skeleton of the enyne-diol, diastereoselective reactions can be employed to set the relative stereochemistry of the hydroxyl groups. This can be achieved through various methods, including substrate-controlled reactions where existing stereocenters direct the formation of new ones. For example, a highly diastereoselective method for the synthesis of cis-3-hexene-1,6-diols has been developed, which proceeds with excellent control over four stereocenters and the double bond geometry. nih.gov Furthermore, diastereoselective oxidative carbon-carbon bond formation via silyl (B83357) bis-enol ethers has been shown to be a powerful method for the dimerization and cross-coupling of cyclic ketones, which could be adapted for the synthesis of diol precursors. northwestern.edunih.gov

Introduction of Benzyl (B1604629) Moieties: Strategies for Functionalization at the 2,3-Positions

The introduction of the two benzyl groups at the C2 and C3 positions of the hex-2-en-4-yne backbone is a key functionalization step. The benzyl group is a phenylmethyl substituent (C₆H₅CH₂-). curlyarrows.comwikipedia.org

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. To install the benzyl groups, a cross-coupling reaction between a suitable enyne precursor and a benzyl halide or other benzylmetallic reagent would be employed.

C(sp²)-C(sp³) Coupling: If the enyne precursor has a vinyl halide or triflate at the C2 or C3 position, a Suzuki, Stille, or Negishi coupling with a benzylboronic acid, benzylstannane, or benzylzinc reagent, respectively, could be used to form the desired C(sp²)-C(sp³) bond. Nickel catalysis has emerged as a versatile method for constructing C(sp³) centers. acs.orgnih.gov

C(sp)-C(sp³) Coupling: Alternatively, if the synthesis proceeds through a terminal alkyne, a Sonogashira coupling with a benzyl halide could be utilized to introduce a benzyl group at the C3 position. More recent methods have focused on the C(sp³)–C(sp) cross-coupling of chemically inert alkyl iodides with arylacetylene bromides. acs.org

Recent advancements have also demonstrated decarbonylative cross-electrophile coupling as a method to form C(sp²)–C(sp³) bonds from carboxylic acids and amines, offering new avenues for such functionalizations. nih.govchemrxiv.org

| Reaction Type | Coupling Partners | Catalyst | Bond Formed |

| Suzuki Coupling | Vinyl Halide/Triflate + Benzylboronic Acid | Palladium | C(sp²)-C(sp³) |

| Stille Coupling | Vinyl Halide/Triflate + Benzylstannane | Palladium | C(sp²)-C(sp³) |

| Negishi Coupling | Vinyl Halide/Triflate + Benzylzinc Reagent | Palladium/Nickel | C(sp²)-C(sp³) |

| Sonogashira Coupling | Terminal Alkyne + Benzyl Halide | Palladium/Copper | C(sp)-C(sp³) |

Nucleophilic Addition and Substitution Approaches

Nucleophilic addition and substitution reactions are fundamental to the construction of the carbon skeleton of this compound. wikipedia.org These reactions are crucial for creating new carbon-carbon bonds, particularly by attacking electrophilic carbon centers. wikipedia.orgkhanacademy.org In the context of this specific diol, nucleophilic strategies could be employed to introduce the benzyl groups or to build the carbon backbone.

A plausible strategy involves the 1,2-nucleophilic addition of an organometallic reagent to a carbonyl compound. wikipedia.org For instance, a benzyl organometallic reagent, such as benzylmagnesium bromide (a Grignard reagent) or benzyllithium, could be added to an α,β-unsaturated alkynyl ester or aldehyde. This would establish one of the benzyl-substituted stereocenters. The use of strongly nucleophilic carbon species like organometallics reacting with the electrophilic carbon of a carbonyl group is a key C-C bond-forming strategy. libretexts.org

Alternatively, the synthesis could commence from a central fragment already containing the alkyne, where nucleophilic attack facilitates the backbone construction. For example, the reaction of an appropriate aldehyde or ketone with sodium or potassium cyanide, followed by hydrolysis, is a classic method for producing hydroxynitriles, which can be further elaborated. chemguide.co.uk The initial attack of the cyanide nucleophile on the electrophilic carbonyl carbon is a key step. chemguide.co.uk

Table 1: Key Nucleophilic Reactions in Organic Synthesis

| Reaction Type | Nucleophile | Electrophile | Bond Formed | Relevance to Target Synthesis |

|---|---|---|---|---|

| Grignard Reaction | Organomagnesium (R-MgX) | Carbonyl (Aldehyde, Ketone, Ester) | C-C | Introduction of benzyl groups; backbone assembly. libretexts.org |

| Organolithium Addition | Organolithium (R-Li) | Carbonyl (Aldehyde, Ketone, Ester) | C-C | Alternative to Grignard for benzyl group introduction. libretexts.org |

| Cyanohydrin Formation | Cyanide ion (CN⁻) | Carbonyl (Aldehyde, Ketone) | C-C | Formation of a hydroxynitrile intermediate. chemguide.co.uk |

| Williamson Ether Synthesis | Alkoxide (R-O⁻) | Alkyl Halide (R'-X) | C-O | Used for installing ether protecting groups on the diol. nih.gov |

Construction of the Hex-2-en-4-yne Backbone

The central hex-2-en-4-yne core is the most complex structural feature of the target molecule. Its construction requires precise control over the geometry of the double bond and the placement of the substituents. Modern synthetic methods provide several powerful tools for assembling such enyne linkages.

Enyne metathesis is a powerful reaction that reorganizes bonds between an alkene and an alkyne, catalyzed by metal carbenes, to form a new 1,3-diene. wikipedia.orgorganic-chemistry.org This family of reactions, which includes ring-closing enyne metathesis (RCEYM) and intermolecular cross-metathesis, offers an efficient route to conjugated systems. organic-chemistry.orgchim.it The driving force is typically the formation of a thermodynamically stable conjugated diene. wikipedia.orgorganic-chemistry.org

For a molecule like this compound, a cross-enyne metathesis approach could be envisioned between a suitably substituted terminal alkyne and an alkene. Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are often preferred due to their functional group tolerance and stability. organic-chemistry.orgchim.it The mechanism generally involves the formation of a metallacyclobutene intermediate from the alkyne and the metal carbene. wikipedia.org A relay metathesis strategy can also be employed to facilitate reactions with otherwise unreactive, sterically hindered alkenes. organic-chemistry.org

Table 2: Common Catalysts for Enyne Metathesis

| Catalyst | Catalyst Generation | Common Applications | Reference |

|---|---|---|---|

| Grubbs' 1st Generation | Ruthenium-based carbene | Ring-closing and cross-metathesis. | chim.it |

| Grubbs' 2nd Generation | Ruthenium-based carbene with N-heterocyclic carbene (NHC) ligand | Higher activity and broader substrate scope. | chim.it |

| Hoveyda-Grubbs Catalyst | Chelating isopropoxystyrene ligand on Ruthenium | Enhanced stability and recovery. | wikipedia.orgorganic-chemistry.org |

| Schrock's Catalyst | Molybdenum-based carbene | High activity, particularly for sterically demanding substrates. | uwindsor.ca |

Olefination reactions provide a classic and reliable method for generating the alkene moiety of the enyne system. These methods typically involve the reaction of a carbonyl compound with a phosphorus ylide (Wittig reaction), a phosphonate (B1237965) carbanion (Horner-Wadsworth-Emmons reaction), or other related reagents. nih.govrsc.org

A synthetic route could involve a ketone precursor bearing one of the benzyl groups and the propargylic alcohol moiety. Reaction with an appropriate phosphorus ylide, for example, one derived from a protected hydroxyethyltriphenylphosphonium salt, would generate the desired alkene with the second hydroxyl group. The Horner-Wadsworth-Emmons (HWE) reaction, using a phosphonate reagent, is often preferred as it typically allows for better control of the alkene geometry (E-selectivity) and the workup is simpler. acs.org More advanced tandem strategies that combine a base-promoted fragmentation with an immediate olefination step can provide efficient access to complex 1,6-enynes from vinylogous hemiacetal triflates. acs.orgacs.org

Propargylation reactions involve the introduction of a propargyl group (a three-carbon unit with a terminal alkyne) via nucleophilic substitution. organic-chemistry.org This strategy is effective for installing the alkyne portion of the enyne backbone. For instance, a propargylic alcohol can undergo substitution reactions with various carbon and heteroatom nucleophiles, often catalyzed by transition metals like iron(III) chloride. organic-chemistry.org

The Nicholas reaction offers a valuable method for propargylation under mild, acidic conditions, which is particularly useful for substrates sensitive to the basic conditions of traditional methods like the Williamson ether synthesis. nih.govacs.org In this reaction, a dicobalt hexacarbonyl complex stabilizes a propargyl cation, allowing it to react with nucleophiles such as alcohols, amines, or carboxyl groups. nih.govacs.org This could be a key step in attaching a pre-formed benzyl-substituted fragment to the propargylic core.

Functional Group Interconversions and Protective Group Strategies for 1,6-Diols in Enyne Synthesis

Given the presence of two primary alcohol groups in the target molecule, a robust protecting group strategy is essential to prevent unwanted side reactions during the multi-step synthesis. jocpr.com The 1,6-diol functionality must be masked while C-C bond-forming reactions are carried out. thieme-connect.de

1,2- and 1,3-diols are commonly protected as cyclic acetals, such as isopropylidene (acetonide) or benzylidene acetals. thieme-connect.dechem-station.com However, for a 1,6-diol, the two hydroxyl groups must be protected individually. Common choices for protecting alcohols include silyl ethers (e.g., tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS)) and benzyl (Bn) ethers. jocpr.com

The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ability to be removed selectively (deprotected) without affecting other parts of the molecule. jocpr.com For a molecule with two identical functional groups, a strategy might involve protecting both, completing the core synthesis, and then deprotecting them in the final step. If the two alcohols need to be differentiated, an orthogonal protecting group strategy would be necessary, where two different protecting groups are used that can be removed under distinct conditions. For example, a silyl ether (removed by fluoride) and a benzyl ether (removed by hydrogenolysis) could be used.

Table 3: Common Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |

|---|---|---|---|---|

| tert-Butyldimethylsilyl Ether | TBS | TBS-Cl, Imidazole, DMF | TBAF; HF; Acetic Acid | Stable to base, mild acid, oxidation, reduction. |

| Triisopropylsilyl Ether | TIPS | TIPS-Cl, Imidazole, DMF | TBAF; HF | More stable to acid than TBS due to steric bulk. |

| Benzyl Ether | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, many redox reagents. |

| p-Methoxybenzyl Ether | PMB | PMB-Cl, NaH | DDQ or CAN (Oxidative) | Stable to base, reduction; removable under specific oxidative conditions. |

| Isopropylidene Acetal (for 1,2/1,3 diols) | Acetonide | Acetone, cat. Acid | Aqueous Acid | Stable to base, redox conditions. thieme-connect.de |

Reaction Mechanisms and Transformational Chemistry of 2,3 Dibenzylhex 2 En 4 Yne 1,6 Diol

Transition Metal-Catalyzed Reactivity of the Enyne Moiety

The core of 2,3-Dibenzylhex-2-en-4-yne-1,6-diol's reactivity lies in its enyne functional group. This system is a versatile substrate for a multitude of transition metal-catalyzed transformations, which can lead to the formation of complex carbocyclic and heterocyclic frameworks. researchgate.net

Cycloisomerization Pathways (e.g., [4+2] Cycloadditions, [2+2] Cycloadditions, Ring-Closing Enyne Metathesis)

Cycloisomerization reactions of enynes are powerful methods for the construction of cyclic systems. researchgate.net In the case of this compound, several pathways can be envisioned.

[4+2] Cycloadditions: Intramolecular [4+2] cycloadditions, or Diels-Alder reactions, of enynes can lead to the formation of six-membered rings. While the specific substrate this compound is not configured for a classical intramolecular Diels-Alder reaction, its enyne moiety can participate in intermolecular [4+2] cycloadditions with suitable dienes. More relevant are transition metal-catalyzed cycloadditions. For instance, benzynes generated in situ can undergo [4+2] cycloaddition with conjugated enynes to form highly condensed polycyclic aromatic compounds. nih.gov

[2+2] Cycloadditions: Photochemical or transition metal-mediated [2+2] cycloadditions of the enyne moiety could lead to the formation of cyclobutene (B1205218) derivatives. These reactions are often stereospecific and can be influenced by the steric bulk of the benzyl (B1604629) substituents.

Ring-Closing Enyne Metathesis (RCEYM): RCEYM is a powerful tool for the synthesis of carbo- and heterocycles containing a 1,3-diene unit. uwindsor.carsc.org This reaction is typically catalyzed by ruthenium or molybdenum carbene complexes. wikipedia.org For this compound, an intramolecular reaction is not feasible due to the lack of a tethered alkene. However, the principles of enyne metathesis are central to its intermolecular reactivity. The general mechanism involves the formation of a metalacyclobutene intermediate, which then rearranges to a vinylcarbene, followed by reaction with the alkene to form a new cyclic system. wikipedia.org The presence of bulky benzyl groups would likely influence the stereochemical outcome of such reactions. nih.gov

| Cycloisomerization Pathway | Potential Catalyst | Expected Product Type | Key Influencing Factors |

| Intermolecular [4+2] Cycloaddition | Heat, Lewis Acid | Substituted cyclohexenes | Nature of the diene partner |

| Transition Metal-Catalyzed [4+2] Cycloaddition | Ni(0), Pd(0) | Condensed polycyclic systems | Generation of the reactive partner (e.g., benzyne) |

| [2+2] Cycloaddition | UV light, Ru-catalyst | Cyclobutene derivatives | Stereochemistry of the enyne, catalyst choice |

Cross-Metathesis and Intermolecular Enyne Metathesis Reactions

Enyne Cross-Metathesis (EYCM): This reaction involves the coupling of an alkene and an alkyne to form a new 1,3-diene. organic-chemistry.org For this compound, reaction with a simple alkene like ethylene (B1197577) in the presence of a Grubbs-type ruthenium catalyst would be expected to yield a 1,3-diene. researchgate.net The regioselectivity of this reaction can be influenced by the electronic and steric nature of the substituents on both the enyne and the alkene. beilstein-journals.org

Intermolecular Enyne Metathesis: This is a tandem process where an intermolecular reaction between an alkyne and a cycloalkene can lead to the formation of larger ring systems. For example, the reaction of an alkyne with cyclopentene (B43876) can yield a cycloheptadiene derivative. rsc.org The success of such reactions often depends on the balance between the ring strain of the cycloalkene and the reactivity of the alkyne.

| Metathesis Reaction | Reaction Partner | Potential Catalyst | Expected Product |

| Enyne Cross-Metathesis | Ethylene | Grubbs II catalyst | 2,3-Dibenzyl-1,6-dihydroxy-1,3-octadiene |

| Intermolecular Enyne Metathesis | Cyclopentene | Ruthenium carbene | Substituted cycloheptadiene |

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrosilylation, Hydroamination, Hydration)

Hydrofunctionalization reactions involve the addition of an H-X bond across the double or triple bond of the enyne. These reactions can be highly regio- and stereoselective, depending on the catalyst and reaction conditions.

Hydroboration: The addition of a boron-hydrogen bond across the alkyne or alkene can be achieved using borane (B79455) reagents. Subsequent oxidation would lead to the formation of alcohols. The regioselectivity is typically anti-Markovnikov.

Hydrosilylation: The addition of a silicon-hydrogen bond can be catalyzed by various transition metals, such as platinum, rhodium, or iridium complexes, to yield vinylsilanes or allylsilanes.

Hydroamination: The addition of an N-H bond across the alkyne or alkene, catalyzed by transition metals, would introduce an amino group.

Hydration: The acid-catalyzed or metal-catalyzed addition of water across the alkyne would yield a ketone via an enol intermediate.

Carbocyclization and Heteroatom Cyclization Reactions

The enyne moiety is a precursor for various cyclization reactions that can incorporate either carbon or heteroatoms into the newly formed ring. Iron-catalyzed reductive radical cyclization of 1,6-enynes has been used to synthesize functionalized heterocycles. chemistryviews.org While this compound is a 1,6-diol, the enyne unit itself is a hex-2-en-4-yne system. Intramolecular cyclizations would depend on the ability of the terminal hydroxyl groups to participate in the reaction, potentially after conversion to other functional groups. For example, titanium-catalyzed carbozincation could initiate cyclization. acs.org

Reactivity of the Benzyl Substituents

The two benzyl groups in this compound offer additional sites for chemical modification.

Functionalization of Aromatic Rings via Electrophilic or Nucleophilic Pathways

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) rings of the benzyl groups are susceptible to electrophilic attack. The alkyl substituent (the rest of the molecule) is an activating group and an ortho-, para-director. libretexts.orgyoutube.comyoutube.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur at the ortho and para positions of the benzyl rings. The reactivity can be influenced by the steric hindrance imposed by the rest of the molecule.

Nucleophilic Aromatic Substitution (NAS): For nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups, which are absent in the benzyl substituents. wikipedia.orgmasterorganicchemistry.comyoutube.compressbooks.pub Therefore, direct NAS on the unsubstituted benzyl rings is unlikely. However, if the benzyl rings were to be functionalized with strong electron-withdrawing groups via EAS, subsequent NAS could become a viable reaction pathway.

| Reaction Type | Reagents | Expected Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | ortho, para |

| Bromination | Br₂, FeBr₃ | ortho, para |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho, para |

Oxidative Transformations and Radical Chemistry at Benzylic Positions

The benzylic positions of this compound are particularly susceptible to oxidative transformations due to the resonance stabilization of the resulting benzylic radicals or cations. The proximity of the phenyl groups lowers the bond dissociation energy of the benzylic C-H bonds, making them preferred sites for hydrogen atom abstraction (HAT) by radical initiators or for direct oxidation by various reagents.

The oxidation of these benzylic C-H bonds can proceed through several mechanistic pathways, often dictated by the choice of oxidant and reaction conditions. Common outcomes include the formation of ketones, alcohols, or hydroperoxides at the benzylic carbons. For instance, treatment with common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents can lead to the formation of the corresponding diketone.

Radical-mediated reactions offer another avenue for the functionalization of the benzylic positions. mdpi.com The process is typically initiated by the generation of a radical species that abstracts a hydrogen atom from one of the benzylic carbons. This newly formed benzylic radical is resonance-stabilized by the adjacent phenyl group. In the presence of molecular oxygen, this radical can be trapped to form a peroxyl radical. mdpi.com This peroxyl radical can then participate in a radical chain reaction, ultimately leading to the formation of a hydroperoxide. mdpi.com Subsequent reduction of the hydroperoxide would yield the corresponding tertiary alcohol, while further oxidation could lead to the ketone.

The selective activation of these benzylic C-H bonds without involving radical intermediates is also a possibility. rsc.org Certain transition metal complexes, for example those of iridium, can facilitate the exclusive oxidative addition into a benzylic C-H bond. rsc.org This forms a stable metal-benzyl intermediate which can then be trapped by various nucleophiles, allowing for the introduction of a wide range of functional groups at the benzylic position. rsc.org

The following table summarizes potential oxidative transformations at the benzylic positions of this compound.

| Reagent/Condition | Product | Mechanism |

| KMnO₄, heat | 2,3-Dibenzoylhex-2-en-4-yne-1,6-diol | Oxidation |

| N-Bromosuccinimide (NBS), light | 2,3-Bis(bromophenylmethyl)hex-2-en-4-yne-1,6-diol | Radical Halogenation |

| O₂, radical initiator (e.g., AIBN) | 2,3-Bis(hydroperoxyphenylmethyl)hex-2-en-4-yne-1,6-diol | Radical Oxidation |

| [Ir] catalyst, phosphine (B1218219) ligand | Functionalized benzyl complexes | Oxidative Addition |

Transformations Involving the Hydroxyl Groups

The two primary hydroxyl groups in this compound are versatile handles for a wide range of chemical modifications. These transformations can be broadly categorized into derivatization and functionalization, dehydration, and selective manipulations.

The diol functionality of this compound can be readily derivatized to alter the molecule's physical and chemical properties or to introduce new functionalities for subsequent reactions. Common derivatization reactions include esterification, etherification, and the formation of carbamates or acetals. nih.gov

Esterification can be achieved by reacting the diol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of a catalyst. For instance, treatment with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield the corresponding diacetate. The formation of carbamates can be accomplished by reacting the diol with isocyanates. nih.gov This reaction is often catalyzed by organotin compounds like dibutyltin (B87310) dilaurate and can sometimes exhibit regioselectivity. nih.gov

The following table provides examples of derivatization reactions for the diol functionality.

| Reagent | Product Type | Catalyst |

| Acetic Anhydride | Diester | Pyridine |

| Hexyl Isocyanate | Dicarbamate | Dibutyltin Dilaurate nih.gov |

| 2,2-Dimethoxypropane | Acetal | Camphorsulfonic Acid nih.gov |

| Benzoyl Chloride | Dibenzoate | DMAP |

The hydroxyl groups of this compound can be eliminated through dehydration reactions, typically under acidic conditions and with heating. The dehydration of this specific diol is expected to be complex due to the presence of multiple potential reaction pathways. The elimination of one or both hydroxyl groups would lead to the formation of new double bonds, extending the conjugation of the system.

The stereochemical outcome of the dehydration reaction is highly dependent on the reaction mechanism. If the reaction proceeds through a concerted E2-type mechanism, the stereochemistry of the starting material will dictate the geometry of the newly formed double bond. However, under strongly acidic conditions, the reaction is more likely to proceed through a carbocationic intermediate (E1 mechanism). The formation of a primary carbocation at C1 or C6 would be energetically unfavorable. A more likely scenario involves the participation of the neighboring pi-systems.

Protonation of a hydroxyl group followed by the loss of water could be assisted by the neighboring alkene or alkyne, leading to a stabilized carbocation. Subsequent elimination of a proton would then form the extended conjugated system. The geometry of the resulting double bonds would be determined by the relative stabilities of the possible geometric isomers, with the trans isomers generally being more stable and thus favored. The potential for rearrangements of the carbocationic intermediates could also lead to a mixture of products.

Due to the presence of two identical primary hydroxyl groups, achieving chemo- and regioselectivity in their functionalization presents a significant synthetic challenge. rsc.org However, several strategies can be employed to selectively modify one hydroxyl group over the other.

One approach involves using a substoichiometric amount of the reagent, which can favor mono-functionalization, although this often leads to a statistical mixture of starting material, mono-functionalized product, and di-functionalized product.

A more elegant approach involves the use of catalysts that can differentiate between the two hydroxyl groups based on subtle differences in their steric or electronic environments, or through temporary tethering to the catalyst. nih.govresearchgate.net While the two hydroxyl groups in this compound are chemically equivalent in the free molecule, their environment in a chiral catalytic pocket could become distinct, allowing for selective functionalization. nih.gov

Another strategy for achieving regioselectivity is through intramolecular reactions. For instance, if one of the benzyl groups were to carry a suitable functional group, it could preferentially react with the closer hydroxyl group.

Furthermore, the inherent reactivity of the enyne moiety can be exploited to achieve chemo- and regioselective transformations of the diol. For example, a chemo- and regioselective reductive deoxygenation of one of the hydroxyl groups could potentially be achieved using specific catalytic systems, such as those based on iron. rsc.org Such a reaction would yield a 1,4-enyne, selectively removing one of the hydroxyl functionalities. rsc.org Gold-catalyzed cycloisomerization reactions of alkyne-diols are also known, which could lead to the formation of spiroketals, representing another form of selective manipulation of the diol in concert with the alkyne. beilstein-journals.org

The following table summarizes potential strategies for the selective manipulation of the diol functionalities.

| Strategy | Outcome | Key Principle |

| Substoichiometric Reagent | Mono-functionalization (statistical) | Limiting the amount of reagent |

| Chiral Catalysis | Enantioselective mono-functionalization | Catalyst-controlled differentiation of prochiral hydroxyls |

| Intramolecular Reaction | Regioselective functionalization | Proximity-driven reaction |

| Reductive Deoxygenation (e.g., FeF₃/TfOH) | Selective removal of one hydroxyl group | Chemo- and regioselective catalysis rsc.org |

| Gold-catalyzed Cycloisomerization | Formation of spiroketals | Intramolecular reaction involving the alkyne and diol beilstein-journals.org |

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization of 2,3 Dibenzylhex 2 En 4 Yne 1,6 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2,3-Dibenzylhex-2-en-4-yne-1,6-diol, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments would be essential to piece together its complex structure.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY for Stereochemistry)

Two-dimensional NMR techniques are crucial for establishing the connectivity between different atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would be used to trace the correlations within the benzyl (B1604629) groups and to identify any coupling between the hydroxyl protons and the methylene (B1212753) protons of the diol.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be instrumental in assigning the ¹³C chemical shifts for each protonated carbon in the molecule, such as the methylene carbons of the benzyl and diol moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining the stereochemistry of the molecule. They detect through-space proximity of protons. For this compound, NOESY or ROESY would be used to establish the relative stereochemistry of the two benzyl groups (i.e., whether they are on the same or opposite sides of the double bond). Correlations between the protons of the two benzyl groups would indicate a Z-configuration, while their absence would suggest an E-configuration.

A hypothetical data table illustrating the expected ¹H and ¹³C NMR assignments for a possible isomer of this compound is presented below.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY/ROESY Correlations |

| 1 | ~4.2 (d) | ~60 | C2, C3 | H-6 |

| 2 | - | ~130 | - | H-1', H-6' (of one benzyl) |

| 3 | - | ~135 | - | H-1'', H-6'' (of other benzyl) |

| 4 | - | ~85 | - | - |

| 5 | - | ~90 | - | - |

| 6 | ~4.3 (s) | ~55 | C4, C5 | H-1 |

| Benzyl CH₂ | ~3.8 (s) | ~40 | C2, C3, C-ipso | Aromatic Protons |

| Benzyl Aromatic | ~7.2-7.4 (m) | ~127-138 | Benzyl CH₂ | Benzyl CH₂ |

Chiral Solvating Agents and Chiral Shift Reagents in Stereochemical Determination

Given that this compound is a chiral molecule, determining its enantiomeric purity and absolute configuration is crucial. In the absence of crystalline material for X-ray analysis, NMR methods employing chiral auxiliaries can be utilized.

Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to a solution of the racemic diol can lead to the formation of transient diastereomeric solvates. These diastereomers will have slightly different chemical environments, which can result in the splitting of NMR signals for the enantiomers, allowing for the determination of enantiomeric excess (ee).

Chiral Shift Reagents (CSRs): These are typically lanthanide-based complexes that can coordinate to the hydroxyl groups of the diol. The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of nearby protons. By using a chiral ligand on the lanthanide, diastereomeric complexes are formed with the enantiomers of the diol, leading to the separation of their NMR signals.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement of the molecular ion of this compound, which would allow for the unambiguous determination of its molecular formula.

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), would provide valuable structural information. Characteristic fragmentation patterns would be expected, such as the loss of water from the diol, cleavage of the benzyl groups, and fragmentation of the hex-2-en-4-yne backbone. These fragmentation pathways would help to confirm the connectivity of the various functional groups within the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol groups. C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The carbon-carbon triple bond (alkyne) would give rise to a weak absorption around 2100-2260 cm⁻¹, while the carbon-carbon double bond (alkene) would show a medium intensity band around 1640-1680 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the non-polar C≡C and C=C bonds, which often give rise to strong signals in the Raman spectrum. This would provide complementary information to the IR data for the confirmation of the enyne moiety.

A summary of expected vibrational frequencies is provided in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| O-H (alcohol) | 3200-3600 (broad) | IR |

| C-H (aromatic) | 3000-3100 | IR, Raman |

| C-H (aliphatic) | 2850-3000 | IR, Raman |

| C≡C (alkyne) | 2100-2260 (weak in IR, strong in Raman) | IR, Raman |

| C=C (alkene) | 1640-1680 | IR, Raman |

| C-O (alcohol) | 1000-1260 | IR |

X-ray Crystallography for Absolute Stereochemistry and Conformation

The most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry, is single-crystal X-ray crystallography. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. nih.gov Crucially, for a chiral crystal, anomalous dispersion effects can be used to determine the absolute configuration of the stereocenters without ambiguity. This would definitively establish the arrangement of the benzyl groups and provide insight into the preferred conformation of the molecule in the solid state.

Chiroptical Methods for Stereochemical Analysis (e.g., Circular Dichroism Spectroscopy)

Chiroptical techniques are essential for studying chiral molecules in solution.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org The resulting CD spectrum is highly sensitive to the stereochemical environment of the chromophores within the molecule. For this compound, the phenyl groups of the benzyl moieties and the enyne system would act as chromophores. The sign and magnitude of the Cotton effects in the CD spectrum could be correlated with the absolute configuration of the molecule, often through comparison with theoretical calculations (e.g., time-dependent density functional theory, TD-DFT). This method provides a powerful means of assigning absolute stereochemistry, especially when X-ray crystallography is not feasible.

Computational Chemistry and Theoretical Investigations of 2,3 Dibenzylhex 2 En 4 Yne 1,6 Diol Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating reaction pathways and characterizing the fleeting structures of transition states. utexas.edu The theory is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. utexas.edu This allows for the calculation of molecular energies and properties with a favorable balance of accuracy and computational cost.

For a molecule such as 2,3-Dibenzylhex-2-en-4-yne-1,6-diol, DFT methods are instrumental in exploring potential chemical transformations. A key application is the investigation of reaction mechanisms, such as cyclization, oxidation, or addition reactions involving the enyne moiety. The process involves mapping the potential energy surface of the reaction. Geometries of reactants, intermediates, transition states, and products are optimized to find the lowest energy structures for each.

Identifying the transition state—the highest energy point along the reaction coordinate—is a critical and often complex step. utexas.edu It typically involves methods where a bond being formed or broken is systematically constrained, and the energy is calculated at each step to locate an approximate structure, which is then fully optimized. utexas.edu Frequency calculations are then performed to confirm the structure as a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a crucial parameter for predicting reaction rates. nih.gov

Various functionals, which are approximations of the exchange-correlation energy, are available within the DFT framework. Hybrid functionals like B3LYP, M05, and M06, which incorporate a portion of Hartree-Fock exchange, have been shown to provide reliable results for transition-metal chemistry and organic reactions. nih.gov

Table 1: Illustrative DFT Data for a Hypothetical Reaction of an Enyne-Diol

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|---|

| Reactant | B3LYP/6-31G(d) | 0.0 | C2=C3: 1.34 | N/A |

| Transition State | B3LYP/6-31G(d) | +25.3 | C2-C5 bond forming: 2.15 | -350.4i |

| Product | B3LYP/6-31G(d) | -15.8 | C2-C5: 1.54 | N/A |

This table is for illustrative purposes and shows the type of data generated in DFT studies of reaction mechanisms.

Conformational Analysis and Molecular Dynamics Simulations of Enyne-Diols

The three-dimensional structure and flexibility of enyne-diols like this compound are critical to their reactivity and interactions. Conformational analysis aims to identify the stable, low-energy arrangements of the molecule. This is achieved by systematically rotating the rotatable bonds (e.g., the C-C single bonds of the benzyl (B1604629) groups and the C-O bonds of the hydroxyl groups) and calculating the potential energy of each resulting conformation.

For an enyne-diol, MD simulations can elucidate:

The preferred conformations of the benzyl and hydroxyl groups.

The extent of intramolecular hydrogen bonding between the two diol functionalities.

The dynamic accessibility of the reactive enyne core.

The influence of the solvent on the conformational landscape.

The combination of MD simulations with other techniques, such as configurational bias Monte Carlo, can enhance the efficiency of exploring the vast conformational space of flexible molecules, ensuring a thorough sampling and leading to more reliable predictions of molecular properties. nih.gov

Prediction of Regio- and Stereoselectivity in Catalytic Reactions

Many reactions involving enynes are catalyzed, often by transition metals or enzymes, and frequently yield products with specific regiochemistry (which part of the molecule reacts) and stereochemistry (the 3D arrangement of the product). nih.govnih.govrsc.org Computational chemistry is a powerful tool for predicting and explaining these outcomes.

By modeling the full catalytic cycle using DFT, researchers can calculate the activation energies for all possible reaction pathways leading to different regio- or stereoisomers. The pathway with the lowest activation energy barrier is predicted to be the dominant one, thus determining the product distribution.

For example, in the catalytic difluorination of enynes, DFT calculations can help rationalize why the reaction proceeds with a specific regioselectivity, such as the formation of a homopropargylic fluoride (B91410) instead of a vicinal difluoride. nih.gov Similarly, in the nickel-catalyzed reductive coupling of dienol ethers with aldehydes, computational studies can explain the unprecedented regioselectivity where the reaction occurs at the most hindered carbon atom. nih.gov In enzymatic reactions, docking simulations can predict how a substrate like an epoxyquinoid binds to the active site of an enzyme, and subsequent quantum mechanics/molecular mechanics (QM/MM) calculations can model the reaction itself, explaining the observed high stereoselectivity of ketoreduction. acs.org

Table 2: Illustrative Calculated Energy Barriers for Competing Reaction Pathways

| Reaction Pathway | Product Type | Catalyst Model | ΔG‡ (kcal/mol) | Predicted Major Product |

|---|---|---|---|---|

| Pathway A | 1,2-addition | [Ni(L*)] | 18.5 | No |

| Pathway B | 1,4-addition | [Ni(L*)] | 15.2 | Yes |

| Pathway C | syn-Diol | AtyC Enzyme Model | 12.1 | Yes |

| Pathway D | anti-Diol | AtyC Enzyme Model | 19.8 | No |

This table illustrates how calculated activation free energies (ΔG‡) are used to predict the outcome of catalytic reactions.

Electronic Structure Analysis and Bonding Characterization

Understanding the electronic structure of this compound is key to comprehending its stability, reactivity, and spectroscopic properties. DFT and other quantum chemical methods provide a wealth of information about how electrons are distributed within the molecule and the nature of its chemical bonds.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, highlighting nucleophilic sites. Conversely, the LUMO's energy and shape indicate the molecule's capacity to accept electrons, identifying electrophilic sites. For an enyne-diol, the HOMO is likely to be localized on the electron-rich alkene and alkyne π-systems, while the LUMO would also involve these systems.

More advanced analyses provide deeper insights:

Natural Bond Orbital (NBO) Analysis: This method translates the complex wavefunction into a more intuitive picture of Lewis structures, revealing orbital interactions, charge distributions, and the degree of delocalization. It can quantify the strength of donor-acceptor interactions, such as hyperconjugation.

Quantum Theory of Atoms in Molecules (QTAIM): This approach analyzes the topology of the electron density to define atoms and the bonds between them. Properties at the bond critical points provide information on the nature of the chemical bond (e.g., covalent vs. ionic character).

Electron Localization Function (ELF): ELF maps regions of high electron localization, which helps to visualize core electrons, covalent bonds, and lone pairs, providing a clear picture of the molecule's electronic domains.

These analyses help characterize the conjugated π-system of the enyne core and the electronic influence of the benzyl and hydroxyl substituents.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Enyne-Diols

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that aim to correlate the chemical structure of a series of compounds with their measured reactivity. universiteitleiden.nlchemrxiv.org The goal is to develop a mathematical equation that can predict the reactivity of new, unsynthesized molecules. chemrxiv.org

The development of a QSRR model for a class of compounds like enyne-diols involves several steps:

Data Set Assembly: A training set of enyne-diols with experimentally measured reactivity data (e.g., reaction rates, equilibrium constants, or activation barriers) is compiled. nih.gov

Descriptor Calculation: For each molecule in the set, a large number of numerical descriptors are calculated using computational chemistry software. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). nih.govnih.gov

Model Building: Statistical methods, most commonly Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression, are used to find a correlation between a subset of the calculated descriptors and the experimental reactivity. universiteitleiden.nlnih.gov

Validation: The predictive power of the resulting model is rigorously tested using cross-validation techniques (like leave-one-out) and by applying it to a separate test set of molecules that were not used in the model-building process. nih.gov

For enyne-diols, a QSRR model could predict their reactivity in specific transformations, such as their rate of cyclization or their efficacy in a catalytic coupling reaction. Such models are valuable for screening large virtual libraries of compounds to identify promising candidates for synthesis and further experimental study. chemrxiv.org

Applications of 2,3 Dibenzylhex 2 En 4 Yne 1,6 Diol As a Precursor in Complex Molecule Synthesis

Role as a Versatile Chemical Building Block for Organic Synthesis

The chemical reactivity of 2,3-Dibenzylhex-2-en-4-yne-1,6-diol is embedded in its combination of an alkene, an alkyne, and two hydroxyl groups. This multifunctionality allows for a wide array of chemical transformations, making it a valuable starting material for a variety of more complex molecules. The primary alcohol groups can be readily oxidized to aldehydes or carboxylic acids, or can be converted to leaving groups for substitution reactions. The alkene and alkyne moieties are prime sites for addition reactions, cycloadditions, and metal-catalyzed cross-coupling reactions.

The conjugated enyne system is particularly noteworthy. Enyne metathesis, for instance, can transform the enyne into a 1,3-diene, a key component in Diels-Alder reactions for the construction of six-membered rings. nih.govacs.orgacs.org This approach provides a pathway to densely functionalized cyclic compounds.

The versatility of similar diol-containing structures is well-established. For example, 2,4-hexadiyne-1,6-diol (B1360023), a related compound, serves as a starting material for the synthesis of the antibiotic thiarubrine A and the disodium (B8443419) salt of 2,4-hexadiyne (B1329798) 1,6-disulfate (HDDS). sigmaaldrich.comlookchem.comsigmaaldrich.com The synthesis of 2,4-hexadiyne-1,6-diol itself can be achieved through methods like the oxidative coupling of propargyl alcohol or the reaction of diacetylene with formaldehyde, highlighting the accessibility of such diol scaffolds. google.com

| Feature | Potential Transformation | Synthetic Utility |

| Diol (-OH) | Oxidation, Esterification, Etherification | Introduction of new functional groups, protection/deprotection strategies |

| Alkene (C=C) | Dihydroxylation, Epoxidation, Hydrogenation | Creation of stereocenters, ring formation |

| Alkyne (C≡C) | Hydration, Cycloaddition, Sonogashira coupling | Formation of carbonyls, heterocycles, and extended conjugated systems |

| Enyne System | Enyne Metathesis, Pauson-Khand reaction | Synthesis of dienes for Diels-Alder reactions, construction of cyclopentenones |

Scaffold for the Construction of Polycyclic and Spirocyclic Systems

The arrangement of functional groups in this compound makes it an ideal scaffold for the synthesis of intricate polycyclic and spirocyclic systems. The enyne moiety can participate in a variety of cyclization reactions to form cyclic structures.

Polycyclic Systems: Gold-catalyzed cyclizations of enynes are a powerful tool for the formation of multiple carbon-carbon bonds in a single step, leading to the rapid assembly of complex polycyclic frameworks, including steroid-like molecules. rsc.org Tandem reactions, such as enyne metathesis followed by a Diels-Alder reaction, provide a streamlined approach to polycyclic structures. acs.org The diene generated from the enyne metathesis can react intramolecularly or with an external dienophile to create fused ring systems. nih.govacs.orgacs.org The synthesis of various natural products with polycyclic systems has been achieved using strategies involving enyne cyclizations. nih.gov

Spirocyclic Systems: Spirocycles, which feature a single atom as the junction of two rings, are of increasing interest in drug discovery due to their inherent three-dimensionality. rsc.org The structure of this compound is well-suited for the synthesis of spiroketals through the cycloisomerization of the alkyne diol. beilstein-journals.org Gold-catalyzed cycloisomerization of alkyne diols has been shown to be a highly efficient method for producing oxygenated 5,5-spiroketals. beilstein-journals.org Furthermore, radical-triggered spirotricyclization of enediynes demonstrates the potential for forming multiple rings and bonds in one step to yield complex spiroindenes. rsc.org

| Cyclization Strategy | Resulting System | Key Features |

| Gold-Catalyzed Polyenyne Cyclization rsc.org | Polycyclic (e.g., steroid-like) | High stereoselectivity, multiple C-C bond formation |

| Enyne Metathesis/Diels-Alder acs.org | Polycyclic | Construction of fused ring systems |

| Alkyne-Diol Cycloisomerization beilstein-journals.org | Spiroketal | Efficient formation of spirocyclic ethers |

| Radical-Triggered Spirotricyclization rsc.org | Spiroindene | High bond-forming efficiency, complex annulation |

Precursor in Diversity-Oriented Synthesis (DOS) Initiatives

Diversity-Oriented Synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov The multifunctionality of this compound makes it an excellent starting point for DOS initiatives. By systematically varying the reaction conditions and reagents applied to the diol, alkene, and alkyne functionalities, a wide range of molecular skeletons can be accessed from a single precursor.

For example, the enyne portion can undergo enyne metathesis in combination with a Diels-Alder reaction to produce a variety of polycyclic frameworks by simply changing the dienophile. nih.govacs.org This strategy allows for the creation of a library of compounds with a common core but diverse peripheral functionality. The development of bifunctional linchpins that unite different types of reactivity, such as anion relay chemistry with benzyne (B1209423) cycloadditions, exemplifies the power of DOS in creating complex and diverse molecular architectures. pnas.org

Integration into Tandem and Cascade Reaction Sequences

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly efficient synthetic strategies. The structure of this compound is primed for such reaction sequences.

The combination of an enyne metathesis with a subsequent Diels-Alder reaction is a classic example of a tandem process that could be applied to this molecule. acs.org Gold catalysis can initiate tandem reactions of diyne-diols with external nucleophiles to generate complex tricyclic cage-like structures through a sequence of hydroalkoxylations and hydroaminations. nih.gov The strategic placement of the hydroxyl groups and the enyne system could also facilitate intramolecular cyclizations, leading to the rapid construction of complex heterocyclic or carbocyclic frameworks.

| Tandem/Cascade Reaction | Potential Product Class | Mechanistic Steps |

| Enyne Metathesis/Diels-Alder acs.org | Polycyclic Compounds | Metathesis to form a diene, followed by [4+2] cycloaddition. |

| Gold-Catalyzed Diyne-Diol Cyclization nih.gov | Tricyclic Cages | Sequential hydroalkoxylations and hydroaminations/hydrohydroxylations. |

| Radical-Triggered Cyclization rsc.org | Spiroindenes | Radical addition followed by a cascade of intramolecular cyclizations. |

Green Chemistry Principles and Sustainable Synthesis of 2,3 Dibenzylhex 2 En 4 Yne 1,6 Diol

Atom Economy and Step Efficiency in Enyne-Diol Synthesisnih.govbeilstein-journals.orgnih.govjocpr.com

The principles of atom economy and step efficiency are central to green chemistry, aiming to maximize the incorporation of reactant atoms into the final product and minimize the number of synthetic steps, respectively. nih.govjocpr.com In the context of synthesizing 2,3-dibenzylhex-2-en-4-yne-1,6-diol, these principles guide the choice of reactions to construct the core enyne-diol framework.

Addition reactions, such as the Diels-Alder reaction, are highly atom-economical as they incorporate all reactant atoms into the product. nih.gov For the synthesis of enyne-diols, cycloisomerization of alkyne diols is another atom-economical approach. beilstein-journals.org Transition metal-catalyzed coupling reactions are pivotal in constructing the enyne backbone. nih.gov While some classic reactions like the Wittig reaction have poor atom economy, modern catalytic methods offer more sustainable alternatives. The efficiency of a synthesis is not only measured by the final yield but also by the number of steps involved, as each step consumes energy and resources while generating waste. Therefore, developing convergent and streamlined synthetic routes is a key aspect of green chemistry.

Below is a table illustrating the atom economy of various reaction types relevant to the synthesis of enyne-diols.

| Reaction Type | General Transformation | Reactants | Products | % Atom Economy |

| Addition Reaction (Diels-Alder) | Diene + Dienophile → Cycloadduct | Butadiene + Ethene | Cyclohexene | 100% |

| Rearrangement Reaction | A → B | A | B | 100% |

| Substitution Reaction (Williamson Ether Synthesis) | Alkoxide + Alkyl Halide → Ether | Sodium Ethoxide + Chloromethane | Ethyl Methyl Ether + Sodium Chloride | ~50% |

| Elimination Reaction | Alcohol → Alkene + Water | Ethanol | Ethene + Water | ~61% |

This table provides a generalized view of atom economy for different reaction types. The actual atom economy will vary based on the specific reactants used.

Development of Environmentally Benign Catalytic Systems

The development of catalysts that are effective, selective, and environmentally friendly is a cornerstone of green chemistry. For the synthesis of this compound, this involves moving away from stoichiometric reagents and hazardous catalysts towards more sustainable options.

Transition Metal Catalysis with Reduced Environmental Impactnih.govacs.orgrsc.org

Transition metals, particularly palladium, rhodium, and ruthenium, are highly effective for the synthesis of conjugated enynes through cross-coupling reactions like the Sonogashira, Heck, and Negishi couplings. acs.orgrsc.orgbohrium.com However, the high cost and toxicity of some of these metals necessitate the development of greener alternatives.

The following table summarizes various transition metal catalysts used in enyne synthesis with a focus on their green attributes.

| Catalyst System | Metal | Key Features | Relevant Reactions |

| Pd(PPh₃)₄/CuI | Palladium, Copper | High efficiency and selectivity | Sonogashira Coupling |

| [Fp(thf)]⁺BF₄⁻* | Iron | Earth-abundant metal | Propargylic C-H Functionalization nih.govacs.org |

| FeCl₃ | Iron | Inexpensive, low toxicity | Enyne Cross-Coupling acs.orgorganic-chemistry.org |

| Recyclable Pd-Phosphine | Palladium | Catalyst can be recovered and reused | Sonogashira Coupling nih.govacs.org |

| Hydroxyapatite-supported Pd | Palladium | Heterogeneous, recyclable catalyst | Sonogashira Coupling organic-chemistry.org |

Organocatalysis and Biocatalysis for Asymmetric Transformationsnih.govnih.gov

For a molecule like this compound, which has chiral centers, achieving high enantioselectivity is crucial. Asymmetric organocatalysis and biocatalysis offer powerful and green alternatives to metal-based catalysts for this purpose. nih.govyoutube.com

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. youtube.comyoutube.com Proline and its derivatives are well-known organocatalysts for asymmetric aldol (B89426) reactions, which can be used to construct chiral building blocks for molecules like the target diol. nih.gov Chiral diols, such as BINOL derivatives, can also act as organocatalysts, creating a chiral environment for reactions and inducing high enantioselectivity. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another highly effective and green approach. nih.gov Enzymes operate under mild conditions, often in aqueous media, and exhibit exceptional chemo-, regio-, and stereoselectivity. For the synthesis of the diol moiety in the target molecule, aldo-keto reductases can be employed for the asymmetric reduction of a corresponding diketone, yielding the chiral diol with high optical purity. nih.gov

Here is a table outlining some asymmetric catalytic approaches relevant to the synthesis of chiral enyne-diols.

| Catalytic Approach | Catalyst Type | Example Catalyst | Target Transformation |

| Organocatalysis | Amino Acid Derivative | L-Proline | Asymmetric Aldol Reaction youtube.comnih.gov |

| Organocatalysis | Chiral Diol | (R)-BINOL | Asymmetric Ketone Propargylation nih.gov |

| Biocatalysis | Enzyme | Aldo-keto Reductase (AKR) | Asymmetric Ketone Reduction nih.gov |

Solvent Selection and Alternative Reaction Media (e.g., Aqueous, Solvent-Free)organic-chemistry.orgresearchgate.net

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry promotes the use of alternative reaction media that are safer and more sustainable.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net Several catalytic systems have been developed to perform enyne synthesis in aqueous media. For instance, the use of water-soluble ligands, such as sulfonated phosphines, allows for palladium-catalyzed cross-coupling reactions to be carried out in water, often with the added benefit of easy catalyst recycling. nih.govnih.gov

Solvent-free reactions represent another significant step towards greener synthesis. organic-chemistry.org Mechanical activation in a ball mill, for example, can facilitate reactions between solid or liquid reactants without the need for a solvent, leading to reduced waste and often faster reaction times. organic-chemistry.org

The table below shows examples of how solvent choice can impact the greenness of a reaction.

| Reaction | Solvent System | Green Advantages |

| Sonogashira Coupling | N-hydroxyethylpyrrolidone (HEP)/Water | Use of a biogenic solvent; allows for catalyst recycling nih.govnih.gov |

| Radical Cyclization of 1,6-Enynes | Water | Eliminates organic solvents; sustainable researchgate.net |

| Addition of Amines to Alkynes | Solvent-Free (Ball Mill) | No solvent waste; rapid reaction organic-chemistry.org |

| Thiolative Annulation | Water | Inexpensive and green medium; high atom economy rsc.org |

Photochemical Approaches to Enyne-Diol Functionalizationacs.orgnih.govrsc.orgacs.org

Photochemistry, which utilizes light to initiate chemical reactions, offers a powerful and green tool for organic synthesis. nih.gov Photochemical reactions can often be conducted at ambient temperature, reducing energy consumption, and can provide access to unique reactivity that is not achievable through thermal methods. scripps.edu

For enyne-diols, photochemical methods can be employed for various functionalizations of the enyne core. The conjugated enyne system is a chromophore that can absorb UV or visible light, leading to excited states that can undergo a variety of transformations. acs.org For instance, photochemical irradiation can induce cyclization reactions in enynes, leading to the formation of complex polycyclic structures in an atom- and step-economic manner. acs.orgrsc.org Dual catalysis systems, combining a photocatalyst with a transition metal or organocatalyst, have emerged as a particularly powerful strategy for complex bond formations under mild conditions. acs.orgrsc.org

The following table highlights some photochemical reactions applicable to enyne systems.

| Reaction Type | Enyne System | Conditions | Outcome |

| Radical Cascade Bicyclization | 1,5-Enynes | Dual Nickel- and Iridium-Photocatalysis | Synthesis of fluorenes and azepinones acs.org |

| Cyclic Enyne-Allene Generation | Cyclopropenone-masked Enyne | UV Irradiation | Formation of a reactive enyne-allene intermediate nih.gov |

| Bergman-type Rearrangement | Acyclic Conjugated Enynes | Photorearrangement | Formation of diradical intermediates acs.org |

| 1,4-Alkylcarbonylation | 1,3-Enynes | NHC and Photoredox Co-catalysis | Formation of 1,2-alkenyl ketones rsc.org |

Q & A

Q. How can computational modeling predict reactivity and guide synthetic modifications?

- Methodological Answer :

- Reactivity : DFT (B3LYP/6-31G*) calculates HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks.

- Solvent effects : COSMO-RS models optimize reaction solvents (e.g., toluene for Sonogashira coupling).

- SAR studies : QSAR models link substituent effects (e.g., electron-withdrawing groups on benzyl rings) to biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.